molecular formula C12H20O4 B2960294 cis-1,3-Cyclohexanedicarboxylic acid diethyl ester CAS No. 62059-56-7

cis-1,3-Cyclohexanedicarboxylic acid diethyl ester

Cat. No.: B2960294
CAS No.: 62059-56-7
M. Wt: 228.288
InChI Key: MAQGUOIUBYAVNL-AOOOYVTPSA-N
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Description

cis-1,3-Cyclohexanedicarboxylic acid diethyl ester (CAS: 62059-56-7) is a diester derived from cis-1,3-cyclohexanedicarboxylic acid. Its molecular formula is C₁₂H₂₀O₄, with a molecular weight of 228.28 g/mol . The cyclohexane ring adopts a chair conformation, where the two ester groups occupy cis-1,3 positions. This spatial arrangement influences its physical properties, reactivity, and applications in organic synthesis and material science.

Properties

IUPAC Name

diethyl (1S,3R)-cyclohexane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-3-15-11(13)9-6-5-7-10(8-9)12(14)16-4-2/h9-10H,3-8H2,1-2H3/t9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQGUOIUBYAVNL-AOOOYVTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H](C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62059-56-7
Record name rac-1,3-diethyl (1R,3S)-cyclohexane-1,3-dicarboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-cyclohexanedicarboxylic acid diethyl ester typically involves the esterification of cis-1,3-cyclohexanedicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization to obtain the pure diethyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: cis-1,3-Cyclohexanedicarboxylic acid diethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of cis-1,3-cyclohexanedicarboxylic acid diethyl ester is as a chiral precursor in the synthesis of pharmaceuticals. The compound can be converted into optically active monoesters with high enantiomeric excess (>90% ee) through enzyme-catalyzed hydrolysis. These optically active monoesters serve as intermediates for synthesizing non-naturally occurring amino acids, which are crucial for developing various therapeutic agents .

Case Study: Chiral Precursors

  • Enzyme-Catalyzed Hydrolysis : The use of lipases to convert the diester into optically active monoesters has been extensively studied. For instance, lipase from Candida rugosa has shown effective enantioselectivity in producing these monoesters from the diester under aqueous conditions .

Polymer Chemistry

This compound is also utilized as a chiral modifier in polyester production. It can alter the physical properties of polyesters, such as melting point and glass transition temperature, enhancing their applicability in various industrial processes .

The compound can participate in enzyme-catalyzed reactions to generate asymmetry within molecules. This method is particularly advantageous compared to traditional methods involving racemic mixtures due to its higher efficiency and yield. By utilizing prochiral meso substrates like this compound, researchers have achieved significant advancements in asymmetric synthesis .

Case Study: Asymmetric Synthesis

  • Efficiency Improvement : Traditional methods yield about 50% of each enantiomer; however, using this compound allows for higher yields of optically pure products through selective hydrolysis processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1,2- and 1,4-Cyclohexanedicarboxylic Acid Esters

1,2-Cyclohexanedicarboxylic acid diisononyl ester (CAS: 166412-78-8)
  • Structure: Ester groups at 1,2-positions with bulky isononyl chains (C₂₆H₄₈O₄, MW: 424.7 g/mol) .
  • Properties: Higher molecular weight and hydrophobicity compared to the 1,3-diester, making it suitable as a plasticizer.
  • Key Difference : The 1,2-substitution introduces steric hindrance, reducing conformational flexibility compared to the 1,3-analog.
cis-1,4-Cyclohexanedicarboxylic acid diethyl ester
  • Structure : Ester groups at 1,4-positions (C₁₂H₂₀O₄, MW: 228.28 g/mol).
  • Properties : Symmetrical arrangement enhances crystallinity, differing from the asymmetrical 1,3-isomer. This affects solubility and melting points .

Ring Size Variants: Cyclopentane and Cyclopropane Analogs

cis-1,3-Cyclopentanedicarboxylic acid monoethyl ester
  • Structure : Five-membered ring with one ethyl ester group (C₉H₁₄O₄, MW: 186.2 g/mol).
  • Properties: Stronger intramolecular hydrogen bonding in the monoanion (ΔG ≈ 3.1 kcal/mol) compared to the cyclohexane analog (ΔG ≈ 0.4 kcal/mol) .
  • Key Difference : The cyclopentane ring’s increased curvature stabilizes hydrogen bonding, enhancing acidity (K₁/K₂ = 1.3 × 10⁷ in DMSO) .
Dimethyl cis-1,2-cyclopropanedicarboxylate (CAS: 28363-79-3)
  • Structure : Three-membered strained ring (C₇H₁₀O₄, MW: 158.15 g/mol) .
  • Properties : High ring strain increases reactivity, favoring ring-opening reactions. Hydrolysis rates are faster than cyclohexane analogs .

Substituent Chain Length and Functionality

Monomethyl ester of cis-1,3-cyclohexanedicarboxylic acid
  • Structure : One methyl ester group (C₉H₁₄O₄, MW: 186.2 g/mol).
  • Properties : Retains a free carboxylic acid group, enabling hydrogen bonding. The ionization constant ratio (K₁/KE = 200) indicates moderate acidity .
cis-4-Cyclohexene-1,2-dicarboxylic acid diethyl ester (CAS: 4841-85-4)
  • Structure : Unsaturated cyclohexene ring (C₁₂H₁₈O₄, MW: 226.27 g/mol) .
  • Properties : The double bond introduces rigidity and lowers boiling point (114°C at 1 mmHg) compared to saturated analogs. Higher reactivity in Diels-Alder reactions .

Physicochemical and Reactivity Comparisons

Property cis-1,3-Cyclohexane Diethyl Ester 1,2-Cyclohexane Diisononyl Ester cis-1,3-Cyclopentane Monoethyl Ester cis-4-Cyclohexene Diethyl Ester
Molecular Weight (g/mol) 228.28 424.7 186.2 226.27
Boiling Point (°C) Not reported Not reported Not reported 114 (1 mmHg)
Hydrogen Bond Strength Weak (ΔG ≈ 0.4 kcal/mol) N/A Strong (ΔG ≈ 3.1 kcal/mol) N/A
Hydrolysis Rate (k, rel.) Moderate Low (bulky esters) High (cyclopentane strain) High (double bond activation)
Primary Application Organic synthesis intermediate Plasticizer Catalysis/chelating agent Polymer precursor

Biological Activity

Cis-1,3-Cyclohexanedicarboxylic acid diethyl ester (CAS Number: 62059-56-7) is an ester derivative of cyclohexanedicarboxylic acid, characterized by its two carboxyl groups and diethyl esterification. This compound has garnered attention due to its potential applications in pharmaceuticals, polymer chemistry, and as a chiral building block in organic synthesis. This article explores its biological activity, including its pharmacological properties, toxicity profiles, and potential therapeutic uses.

  • Molecular Formula: C12_{12}H20_{20}O4_4
  • Molecular Weight: 228.2848 g/mol
  • IUPAC Name: cis-Cyclohexane-1,3-dicarboxylic acid diethyl ester

Pharmacological Properties

This compound exhibits various biological activities that make it a subject of interest in medicinal chemistry:

  • Chirality and Enantioselectivity : The compound can be converted into optically active monoesters with high enantiomeric excess (>90% ee) using lipase enzymes. This property is crucial for synthesizing chiral pharmaceuticals .
  • Antiviral Activity : Research indicates that derivatives of cyclohexanedicarboxylic acid esters have been explored for their potential as inhibitors of influenza neuraminidase. These compounds can act as precursors for synthesizing antiviral agents like oseltamivir phosphate (Tamiflu) .
  • Polymer Applications : The compound's structure allows it to modify the properties of polyesters, enhancing their thermal stability and mechanical properties. This modification is particularly relevant in developing biobased polymers .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicological studies:

  • Acute Toxicity : Studies indicate low acute oral toxicity in rats with an LD50 greater than 2000 mg/kg, suggesting it is relatively safe for use in industrial applications .
  • Irritation Potential : While non-irritating to skin, it has shown slight irritation potential to eyes in rabbit models .
  • Genotoxicity : The compound has been assessed for genotoxic effects and found negative across several assays, indicating it does not pose a significant risk for genetic mutations .

Case Study 1: Antiviral Synthesis

In a study focused on the synthesis of antiviral agents, researchers utilized this compound as a precursor for producing oseltamivir phosphate via enzymatic desymmetrization. This approach demonstrated efficient yields and highlighted the compound's utility in drug synthesis .

Case Study 2: Polymer Modification

Another investigation assessed the impact of incorporating this compound into poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) blends. The results indicated improved thermal properties and mechanical strength of the resulting polymers, showcasing the compound's role as a valuable additive in polymer chemistry .

Summary of Findings

Property/ActivityDescription
Chirality High enantiomeric excess achievable (>90% ee)
Antiviral Potential Precursor for oseltamivir phosphate synthesis
Toxicity Low acute toxicity (LD50 > 2000 mg/kg), slight eye irritant
Genotoxicity Non-genotoxic across multiple assays
Polymer Modification Enhances thermal stability and mechanical properties

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